脱氢苦参碱
描述
Dehydrocrenatidine is a natural alkaloid and a novel Janus Kinase (JAK) inhibitor . It has been identified as a potent therapeutic agent for various diseases .
Chemical Reactions Analysis
Dehydrocrenatidine has been found to inhibit JAK-STAT3–dependent cell survival and induce cell apoptosis . It represses constitutively activated JAK2 and STAT3, as well as interleukin-6–, interferon- α−, and interferon- γ –stimulated JAK activity, and STAT phosphorylation .科学研究应用
在癌症治疗中的应用
脱氢苦参碱已被发现具有治疗肝癌的巨大潜力 . 其通过降低癌细胞活力,在G2/M期阻滞细胞周期,并激活线粒体介导和死亡受体介导的凋亡途径发挥作用 . 具体来说,脱氢苦参碱显著提高了肝癌细胞中外源性途径成分(FAS、DR5、FADD和TRADD)以及内源性途径成分(Bax和Bim L/S)的表达 . 此外,它显著增加了PARP以及caspases 3、8和9的裂解和激活 . 对上游信号通路进行分析发现,脱氢苦参碱通过抑制JNK1/2的磷酸化来诱导caspase介导的凋亡 .
在疼痛管理中的应用
脱氢苦参碱也被发现具有镇痛作用,特别是在神经性疼痛的管理中 . 在一项研究中,研究人员考察了脱氢苦参碱对坐骨神经慢性压迫损伤引起的啮齿类动物神经性疼痛模型的影响,结果发现脱氢苦参碱剂量依赖性地减轻了机械性异常痛觉 . 发现它可以抑制四乙胺抗性(TTX-R)和敏感(TTX-S)电压门控钠通道(VGSC)电流,而电压门控钠通道已知在神经性疼痛的发展中起着作用 . DHCT使TTX-S VGSC失活的半最大电压(V 1/2)向超极化方向移动16.7 mV。 在TTX-R VGSC中,DHCT使失活电压的V 1/2向超极化方向移动,而激活电压的V 1/2分别向更去极化的电位移动了23.9 mV和12.2 mV .
作用机制
Target of Action
Dehydrocrenatidine primarily targets the Janus kinase (JAK) . JAK is a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . Among the JAK family, JAK2 plays a pivotal role in the tumorigenesis of STAT3 constitutively activated solid tumors .
Mode of Action
Dehydrocrenatidine acts as a JAK inhibitor . It inhibits JAK-STAT3 dependent cell survival and induces cell apoptosis . Dehydrocrenatidine represses constitutively activated JAK2 and STAT3, as well as IL-6, IFNα, and IFNγ stimulated JAKs activity and STATs phosphorylation . It also suppresses STAT3 and STAT1 downstream gene expression .
Biochemical Pathways
Dehydrocrenatidine affects the JAK-STAT signaling pathway . Upon activation by cytokines or growth factors, receptor-associated JAKs phosphorylate the downstream signal transducers and activators of transcription (STATs) family proteins . Dehydrocrenatidine inhibits this phosphorylation, thereby suppressing the pathway . It also induces apoptosis through internal and external apoptotic pathways .
Result of Action
Dehydrocrenatidine significantly reduces the viability of cancer cell lines in a dose- and time-dependent manner . It induces apoptosis through internal and external apoptotic pathways, including cell cycle arrest, altered mitochondrial membrane potential, and activated death receptors . It also significantly increases the expression of extrinsic pathway components (FAS, DR5, FADD, and TRADD) as well as intrinsic pathway components (Bax and Bim L/S) in liver cancer cells .
Action Environment
It’s known that the compound is a β-carboline alkaloid abundantly present in picrasma quassioides, a deciduous shrub or small tree native to temperate regions of southern asia
安全和危害
生化分析
Biochemical Properties
Dehydrocrenatidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of dehydrocrenatidine is with the mitogen-activated protein kinase (MAPK) pathway. Dehydrocrenatidine has been shown to enhance the phosphorylation of extracellular signal-regulated kinase (ERK) while inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), leading to the induction of apoptosis in cancer cells . Additionally, dehydrocrenatidine interacts with nicotinic acetylcholine receptors (nAChRs) and the Janus kinase (JAK) family, modulating the JAK/STAT3 signaling pathway .
Cellular Effects
Dehydrocrenatidine exerts significant effects on various types of cells and cellular processes. In nasopharyngeal carcinoma cells, dehydrocrenatidine induces apoptosis through both intrinsic and extrinsic pathways. This includes cell cycle arrest, altered mitochondrial membrane potential, and activation of death receptors . In hepatocellular carcinoma cells, dehydrocrenatidine attenuates nicotine-induced stemness and epithelial-mesenchymal transition by regulating the α7nAChR-JAK2 signaling pathway . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of dehydrocrenatidine involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Dehydrocrenatidine binds to and inhibits the activity of JAK family kinases, thereby modulating the JAK/STAT3 signaling pathway . This inhibition results in the suppression of downstream signaling events that promote cell proliferation and survival. Additionally, dehydrocrenatidine’s effect on the MAPK pathway, specifically the phosphorylation of ERK and JNK, further contributes to its pro-apoptotic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydrocrenatidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that dehydrocrenatidine can induce apoptosis in a dose- and time-dependent manner, with significant reductions in cell viability observed over extended periods
Dosage Effects in Animal Models
The effects of dehydrocrenatidine vary with different dosages in animal models. In studies involving hepatocellular carcinoma, dehydrocrenatidine has been shown to sensitize cancer cells to nicotine at specific dosages, thereby reducing tumor progression and metastasis . At higher doses, dehydrocrenatidine may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
Dehydrocrenatidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with the JAK/STAT3 and MAPK pathways plays a significant role in its metabolic effects. By modulating these pathways, dehydrocrenatidine influences metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, dehydrocrenatidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Studies have shown that dehydrocrenatidine can localize to specific cellular compartments, where it exerts its pro-apoptotic effects .
Subcellular Localization
The subcellular localization of dehydrocrenatidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for dehydrocrenatidine’s interaction with key biomolecules and its subsequent biochemical effects .
属性
IUPAC Name |
1-ethenyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-4-10-15-13(12(19-3)8-16-10)9-6-5-7-11(18-2)14(9)17-15/h4-8,17H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWBTKDUAXOZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415746 | |
Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65236-62-6 | |
Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of cancer cells have been shown to be inhibited by dehydrocrenatidine in vitro?
A1: Dehydrocrenatidine has demonstrated anti-cancer activity against various cancer cell lines in laboratory settings. Studies have shown its efficacy against head and neck cancer cells (FaDu, SCC9, and SCC47) [], liver cancer cells [], nasopharyngeal carcinoma cells [], and hepatocellular carcinoma cells (HCC) [, ].
Q2: What are the primary molecular targets of dehydrocrenatidine?
A2: Dehydrocrenatidine exhibits its effects through multiple mechanisms. It has been identified as a Janus kinase (JAK) inhibitor, specifically targeting JAK2 and disrupting the JAK-STAT signaling pathway, crucial for cell survival and proliferation in certain cancers [, ]. It also modulates the JNK1/2 and ERK1/2 pathways [, , ], further influencing cell survival, proliferation, and apoptosis. In hepatocellular carcinoma, dehydrocrenatidine has been shown to target mitochondrial complexes I, III, and IV, impacting oxidative phosphorylation and leading to mitochondrial dysfunction [].
Q3: How does dehydrocrenatidine impact cancer cell metastasis?
A3: Research suggests that dehydrocrenatidine can inhibit the invasion and migration of head and neck cancer cells []. This effect is linked to its ability to reduce the expression of matrix metalloproteinase-2 (MMP-2) [], an enzyme that plays a crucial role in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis.
Q4: Does dehydrocrenatidine induce apoptosis in cancer cells? If so, what are the pathways involved?
A4: Yes, dehydrocrenatidine has been shown to induce apoptosis in various cancer cell lines [, , ]. Studies point to the activation of both extrinsic and intrinsic apoptotic pathways. This involves increased expression of death receptors (FAS, DR5) and adaptor proteins (FADD, TRADD) in the extrinsic pathway []. In the intrinsic pathway, dehydrocrenatidine increases the expression of pro-apoptotic proteins like Bax and Bim L/S []. It also leads to the activation of caspases 3, 8, and 9, and cleavage of PARP, signifying the execution phase of apoptosis [].
Q5: What is the role of dehydrocrenatidine in modulating the JNK and ERK pathways?
A5: Dehydrocrenatidine displays a complex interplay with the JNK and ERK pathways, both of which are involved in regulating cell survival, proliferation, and apoptosis. In liver cancer cells, dehydrocrenatidine induces apoptosis by suppressing the phosphorylation of JNK1/2 []. Conversely, in nasopharyngeal carcinoma cells, its pro-apoptotic effect is linked to the enhancement of ERK phosphorylation and the inhibition of JNK phosphorylation []. These findings suggest that dehydrocrenatidine's modulation of JNK and ERK signaling might be cell-type specific and context-dependent.
Q6: Has dehydrocrenatidine shown any synergistic effects with existing cancer treatments?
A6: Yes, a study focusing on hepatocellular carcinoma revealed a synergistic effect when dehydrocrenatidine was combined with sorafenib, a standard chemotherapy drug []. This combination therapy enhanced the anti-cancer effect compared to either treatment alone.
Q7: Are there any in vivo studies investigating the effects of dehydrocrenatidine?
A7: Yes, in vivo studies using a rat model of neuropathic pain demonstrated that dehydrocrenatidine could dose-dependently attenuate mechanical allodynia, suggesting its potential as a pain reliever []. Additionally, research using athymic nude mouse models bearing HepG2-HCC cells xenografts explored the impact of dehydrocrenatidine on nicotine-induced tumorigenicity and found that it could reduce tumor growth and sensitize cells to treatment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。